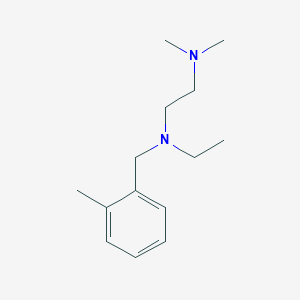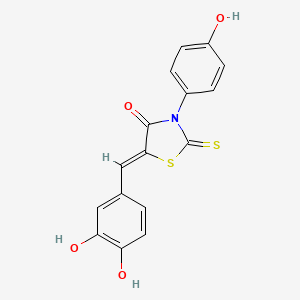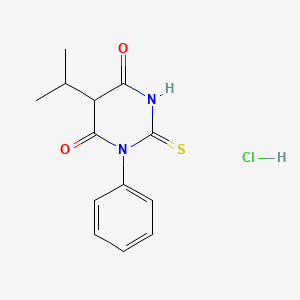
N-ethyl-N',N'-dimethyl-N-(2-methylbenzyl)-1,2-ethanediamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-ethyl-N',N'-dimethyl-N-(2-methylbenzyl)-1,2-ethanediamine, commonly known as 'EDMB', is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. EDMB is a chiral compound that belongs to the family of chiral amines. It has a molecular formula of C15H25N3 and a molecular weight of 247.38 g/mol.
作用機序
The mechanism of action of EDMB is not fully understood. However, studies have suggested that it may act as a chiral ligand, binding to metal ions and forming complexes that catalyze various reactions. In medicinal chemistry, EDMB has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to inhibit the replication of HIV and hepatitis C virus by targeting the viral protease.
Biochemical and Physiological Effects:
EDMB has been shown to have various biochemical and physiological effects. In medicinal chemistry, it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells. It has also been shown to inhibit the replication of HIV and hepatitis C virus. In catalysis, EDMB has been used as a chiral ligand to catalyze various reactions. In asymmetric synthesis, EDMB has been used as a chiral auxiliary to synthesize various chiral compounds.
実験室実験の利点と制限
One of the advantages of using EDMB in lab experiments is its chiral nature, which allows for the synthesis of chiral compounds. It also has various potential applications in medicinal chemistry, catalysis, and asymmetric synthesis. However, one of the limitations of using EDMB is its low yield, which can make it difficult to obtain large quantities of the compound.
将来の方向性
There are various future directions for the study of EDMB. In medicinal chemistry, further studies can be conducted to investigate its potential anticancer, antiviral, and antibacterial activities. In catalysis, further studies can be conducted to investigate its potential as a chiral ligand for various metal catalysts. In asymmetric synthesis, further studies can be conducted to investigate its potential as a chiral auxiliary for the synthesis of various chiral compounds. Additionally, further studies can be conducted to optimize the synthesis method of EDMB to increase its yield.
合成法
EDMB can be synthesized using various methods, including the reductive amination of 2-methylbenzylamine with N,N-dimethyl-1,2-ethanediamine and ethylamine in the presence of a reducing agent. Another method involves the reaction of 2-methylbenzyl chloride with N,N-dimethyl-1,2-ethanediamine and ethylamine in the presence of a base. The yield of EDMB obtained from these methods ranges from 40 to 60%.
科学的研究の応用
EDMB has been extensively studied for its potential applications in various fields, including medicinal chemistry, catalysis, and asymmetric synthesis. In medicinal chemistry, EDMB has been investigated for its anticancer, antiviral, and antibacterial activities. In catalysis, EDMB has been used as a chiral ligand for various metal catalysts, including palladium, rhodium, and copper. In asymmetric synthesis, EDMB has been used as a chiral auxiliary for the synthesis of various chiral compounds.
特性
IUPAC Name |
N'-ethyl-N,N-dimethyl-N'-[(2-methylphenyl)methyl]ethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2/c1-5-16(11-10-15(3)4)12-14-9-7-6-8-13(14)2/h6-9H,5,10-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKTDBHCSVYRQMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN(C)C)CC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5425971 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(4-chlorophenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4959703.png)
![1-[(4-ethoxyphenyl)acetyl]-4-ethylpiperazine](/img/structure/B4959708.png)
![methyl 4-[(4-{4-methyl-3-[(methylamino)sulfonyl]phenyl}-1-phthalazinyl)amino]benzoate](/img/structure/B4959711.png)
![methyl 4-{3-methoxy-4-[(2-thienylcarbonyl)oxy]phenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4959717.png)
![N-[(3-isopropyl-5-isoxazolyl)methyl]-5-(4-methoxyphenyl)-1,2,4-triazin-3-amine](/img/structure/B4959737.png)

![2-phenyl-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)acetamide](/img/structure/B4959757.png)
![N-(4-methoxyphenyl)-2-[2-oxo-1-(3-pyridinylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B4959760.png)
![2,5-dimethyl-N'-[phenyl(2-pyridinyl)methylene]benzenesulfonohydrazide](/img/structure/B4959762.png)
![5-acetyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)-3-thiophenecarboxamide](/img/structure/B4959770.png)
![3-[4-(4-chlorobenzoyl)-1-piperazinyl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B4959774.png)
![2-[5-(2,4-dichlorophenyl)-3-(3-fluoro-4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4959782.png)